4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoxaline core, which is known for its biological activity, and a sulfonyl group, which can enhance its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoxaline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the sulfonylated quinoxaline using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it useful for creating libraries of compounds for drug discovery.
Biology and Medicine
The quinoxaline core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for its potential as a therapeutic agent in these areas.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is likely due to its ability to interact with various molecular targets. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The sulfonyl group can enhance the compound’s solubility and reactivity, allowing it to interact with enzymes and receptors more effectively.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but lack the sulfonyl and acetyl groups.
Sulfonylated Compounds: Compounds such as sulfonylureas and sulfonamides have the sulfonyl group but differ in their core structures.
Uniqueness
4-(2-((4-methoxyphenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of the quinoxaline core with the sulfonyl and acetyl groups, which can enhance its reactivity and biological activity compared to other quinoxaline or sulfonylated compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfonylacetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-12-6-8-13(9-7-12)25(22,23)11-17(21)19-10-16(20)18-14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIKXRGHBMLGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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